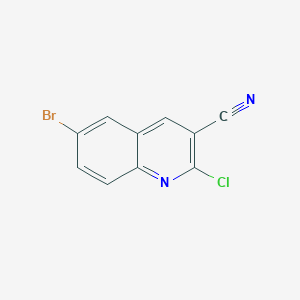

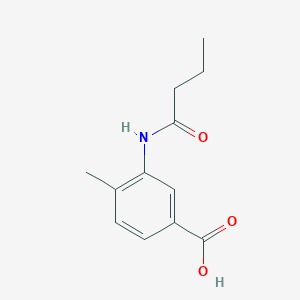

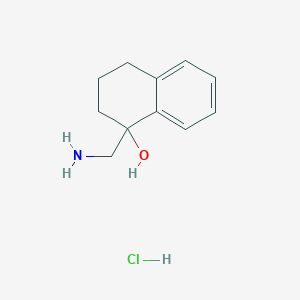

3-(Butyrylamino)-4-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Butyrylamino)-4-methylbenzoic acid is a compound of interest in pharmaceutical research due to its potential as an intermediate in the synthesis of various drugs. While the provided papers do not directly discuss 3-(Butyrylamino)-4-methylbenzoic acid, they do provide insights into closely related compounds and their synthesis, structure, and properties, which can be informative for understanding the target compound.

Synthesis Analysis

The synthesis of related compounds such as methyl 4-butyrylamino-3-methyl-5-aminobenzoate and methyl 4-butyrylamino-3-methyl-5-nitrobenzoate has been described using a variety of methods. For instance, a convenient process for synthesizing methyl 4-butyrylamino-3-methyl-5-aminobenzoate involves nitration followed by reduction, with an overall yield of 72% . An improved method for synthesizing 4-butyrylamino-3-methyl-5-nitrobenzoate has been reported, which involves the preparation of methyl 4-butyrylamino-3-methylbenzoate from methyl 4-amino-3-methylbenzoate and butyryl chloride, followed by nitration at low temperatures, achieving an 88% yield . These methods highlight the importance of optimizing reaction conditions to achieve high yields and efficiency in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For example, the structure of 3,4-Di-t-butylbenzoic acid was determined and showed that the benzene ring experiences some out-of-plane distortion, which is relieved by in-plane bond stretching and angular distortions . Although this compound is not the same as 3-(Butyrylamino)-4-methylbenzoic acid, the structural analysis provides valuable information on how substituents can affect the overall geometry of the benzene ring.

Chemical Reactions Analysis

The chemical reactions involving related compounds have been explored, such as the nitration and reduction steps in the synthesis of methyl 4-butyrylamino-3-methyl-5-aminobenzoate . Additionally, the electrochemical study of 3,4-dihydroxybenzoic acid and its reaction with 4-hydroxycoumarin to produce coumestan derivatives provides insight into the types of reactions that benzoic acid derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and synthesis processes. For instance, the crystal structure of ethyl 4-butylamino-3-nitrobenzoate reveals intramolecular hydrogen bonding, which can influence the compound's solubility and stability . The synthesis processes described in the papers also suggest that the related compounds are stable under certain reaction conditions, which is important for their potential use as pharmaceutical intermediates .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(butanoylamino)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-4-11(14)13-10-7-9(12(15)16)6-5-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVYNANBVVTTPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589300 |

Source

|

| Record name | 3-Butanamido-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Butyrylamino)-4-methylbenzoic acid | |

CAS RN |

915921-48-1 |

Source

|

| Record name | 3-Butanamido-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzo[1,3]dioxol-5-ylmethyl-piperidine](/img/structure/B1285030.png)

![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine](/img/structure/B1285031.png)